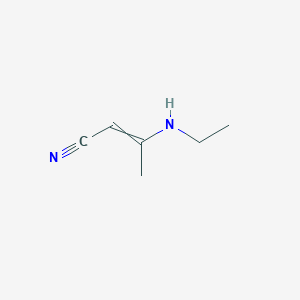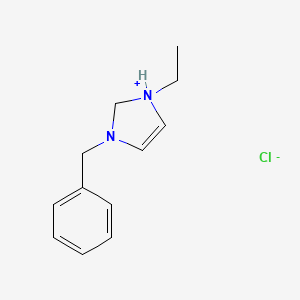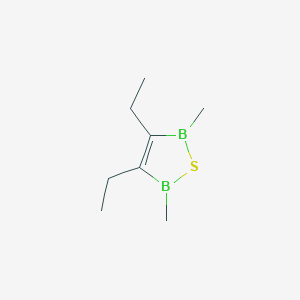
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole is a unique organoboron compound characterized by its distinctive thiadiborole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole typically involves the reaction of diethylborane with dimethyl sulfide under controlled conditions. The reaction proceeds through the formation of intermediate boron-sulfur compounds, which then cyclize to form the thiadiborole ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can yield boron-hydride derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are typically employed for substitution reactions.
Major Products
The major products formed from these reactions include various boron-containing compounds, such as boronic acids, boronates, and boron hydrides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Industry: The compound is investigated for use in advanced materials, such as polymers and ceramics, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole exerts its effects involves the interaction of its boron atoms with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen, making it effective in modifying biological molecules and materials. The pathways involved include the formation of boron-oxygen and boron-nitrogen bonds, which can alter the properties of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-oxadiborole: Similar structure but with an oxygen atom instead of sulfur.
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-selenadiborole: Contains a selenium atom instead of sulfur.
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-telluradiborole: Features a tellurium atom in place of sulfur.
Uniqueness
3,4-Diethyl-2,5-dimethyl-2,5-dihydro-1,2,5-thiadiborole is unique due to the presence of sulfur in its ring structure, which imparts distinct chemical and physical properties compared to its oxygen, selenium, and tellurium analogs
Propriétés
Numéro CAS |
54677-51-9 |
|---|---|
Formule moléculaire |
C8H16B2S |
Poids moléculaire |
165.9 g/mol |
Nom IUPAC |
3,4-diethyl-2,5-dimethyl-1,2,5-thiadiborole |
InChI |
InChI=1S/C8H16B2S/c1-5-7-8(6-2)10(4)11-9(7)3/h5-6H2,1-4H3 |
Clé InChI |
SSWJIOWTXOIPBU-UHFFFAOYSA-N |
SMILES canonique |
B1(C(=C(B(S1)C)CC)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



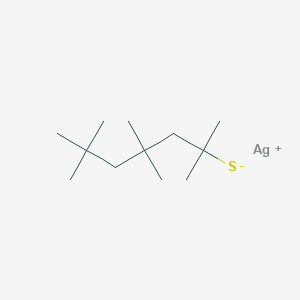
![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
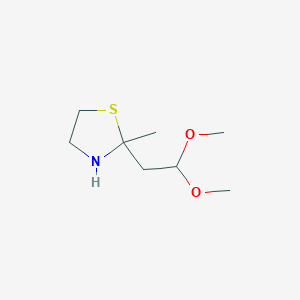
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)


![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)

![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
